3-(3-Chloro-4-methoxyphenyl)propanoic acid 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1857-56-3
VCID: VC21205346
InChI: InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
SMILES: COC1=C(C=C(C=C1)CCC(=O)O)Cl
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

3-(3-Chloro-4-methoxyphenyl)propanoic acid

CAS No.: 1857-56-3

Cat. No.: VC21205346

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4-methoxyphenyl)propanoic acid - 1857-56-3

Specification

CAS No. 1857-56-3
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name 3-(3-chloro-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Standard InChI Key MAYOFTZUJPQKET-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC(=O)O)Cl
Canonical SMILES COC1=C(C=C(C=C1)CCC(=O)O)Cl

Introduction

Chemical Structure and Properties

3-(3-Chloro-4-methoxyphenyl)propanoic acid belongs to the class of phenylpropanoic acids with halogen substitution. It possesses a three-carbon chain terminated by a carboxylic acid group, attached to a phenyl ring with chloro and methoxy substituents at positions 3 and 4, respectively.

Basic Chemical Information

PropertyValue
Chemical FormulaC₁₀H₁₁ClO₃
Molecular Weight214.64-214.65 g/mol
CAS Number1857-56-3
IUPAC Name3-(3-chloro-4-methoxyphenyl)propanoic acid
Synonyms3-(3-Chloro-4-methoxyphenyl)propionic acid
InChIKeyMAYOFTZUJPQKET-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)Cl

Table 1: Chemical identifiers and basic properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physical properties that influence its handling, storage, and applications.

PropertyValue
Physical StateSolid
Melting Point115-119°C
Boiling Point346.5°C at 760 mmHg
AppearanceWhite to off-white solid
Functional GroupsCarboxylic acid, chloro, methoxy
SolubilitySoluble in organic solvents
Storage ConditionsRoom temperature, dry and sealed

Table 2: Physical and chemical properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid

The presence of the carboxylic acid group confers acidic properties to the molecule, while the methoxy group provides electron-donating effects and the chloro substituent contributes electron-withdrawing properties. This combination of functional groups creates a unique electronic distribution that contributes to its chemical reactivity and potential biological interactions .

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques. Mass spectrometry data indicates several typical adducts with characteristic m/z values and predicted collision cross-section measurements.

Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺215.04695142.2
[M+Na]⁺237.02889155.3
[M+NH₄]⁺232.07349150.1
[M+K]⁺253.00283149.2
[M-H]⁻213.03239143.2
[M+Na-2H]⁻235.01434148.0
[M]⁺214.03912144.5
[M]⁻214.04022144.5

Table 3: Predicted mass spectrometry parameters for 3-(3-Chloro-4-methoxyphenyl)propanoic acid

These spectroscopic data are valuable for analytical identification and purity assessment of the compound in research and quality control contexts.

Synthesis and Preparation

The synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid typically involves several organic chemistry reaction pathways. While the search results don't provide a direct synthesis route for this specific compound, analogous synthetic routes for similar phenylpropanoic acids can be inferred.

Applications in Research and Industry

Pharmaceutical Synthesis

3-(3-Chloro-4-methoxyphenyl)propanoic acid serves as a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of compounds targeting inflammatory and cardiovascular diseases. Its structure allows it to be incorporated into molecules that modulate various biological pathways .

The compound's unique substitution pattern makes it particularly useful as a building block in medicinal chemistry. The chloro and methoxy substituents on the aromatic ring can enhance certain drug-like properties such as lipophilicity, metabolic stability, and receptor binding .

Research Applications

In research settings, the compound is used for:

  • Structure-activity relationship (SAR) studies

  • Development of novel therapeutic agents

  • Investigation of biological pathways related to inflammation

  • Exploration of potential drug candidates with improved efficacy and safety profiles

As noted in research literature, compounds with similar structural features have been investigated for various therapeutic applications, suggesting that 3-(3-Chloro-4-methoxyphenyl)propanoic acid may have untapped potential in drug discovery efforts .

Biological Activity

While specific biological activity data for 3-(3-Chloro-4-methoxyphenyl)propanoic acid is limited in the provided search results, structurally related compounds have demonstrated biological effects worth noting.

Comparison with Similar Compounds

Several structurally related compounds share similarities with 3-(3-Chloro-4-methoxyphenyl)propanoic acid but differ in specific substitution patterns or functional groups.

Structural Analogs

CompoundCAS NumberKey Differences
3-(3-fluoro-4-methoxyphenyl)propionic acid69888-90-0Contains fluoro instead of chloro substituent
3-(3-Chloro-4-methoxyphenyl)propan-1-olNot specifiedAlcohol instead of carboxylic acid terminal group
3-[(3-Chloro-4-methoxyphenyl)amino]propanoic acid1040074-23-4Contains an amino linker between phenyl and propanoic acid
3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid1017225-49-8Contains a sulfonyl group instead of direct attachment

Table 4: Structural analogs of 3-(3-Chloro-4-methoxyphenyl)propanoic acid

These structural variations can significantly impact the physicochemical properties, biological activities, and applications of the compounds. For instance, the replacement of chlorine with fluorine in 3-(3-fluoro-4-methoxyphenyl)propionic acid may alter its metabolic stability and receptor binding properties .

Safety ParameterInformation
Hazard ClassificationAcute Tox. 4 Oral
GHS PictogramGHS07
Signal WordWarning
Hazard CodesH302
Precautionary CodesP264, P270, P301+P312, P501
Storage Class11 - Combustible Solids
Required PPEDust mask type N95 (US), eye shields, face shields, gloves
WGK GermanyWGK 3

Table 5: Safety information for 3-(3-Chloro-4-methoxyphenyl)propanoic acid

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